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Introduction to DHQase and Phylogenetic Analysis

Biological Significance of DHQase 3-dehydroquinate dehydratase (DHQase; EC 4.2.1.10) represents a
crucial enzymatic step in the shikimate pathway, catalyzing the reversible conversion of 3-dehydroquinate to
3-dehydroshikimate. This pathway is essential in microbes and plants for the biosynthesis of aromatic amino
acids, vitamins, lignin, and numerous specialized metabolites [1]. The shikimate pathway has gained
considerable attention as a target for drug development because it is absent in animals, making DHQase a
promising candidate for antimicrobial agents. DHQases are classified into two distinct types based on
structural and catalytic characteristics: Type I DHQases are typically heat-labile dimers primarily found in
plants and fungi, employing a cis-elimination mechanism, while Type II DHQases are heat-stable
dodecamers widespread in bacteria that utilize a trans-elimination mechanism [1]. Understanding the
evolutionary relationships among DHQase enzymes across prokaryotic genomes provides valuable insights
for fundamental microbiology and has practical applications in metabolic engineering, synthetic biology, and

antimicrobial drug discovery.

Principles of Phylogenetic Analysis Phylogenetic analysis is the systematic study of evolutionary
relationships among species, organisms, or specific molecular components through branching diagrams

known as phylogenetic trees. These trees depict the evolutionary history and genetic divergence of
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homologous sequences from a common ancestor [2]. In molecular phylogenetics, DNA or protein sequences
are compared to infer relationships, with the underlying assumption that sequence similarity reflects
evolutionary relatedness. Phylogenetic trees consist of branches (representing genetic change or
divergence), nodes (points where lineages diverge), and leaves (terminal points representing contemporary
sequences) [2]. The particular branching pattern is referred to as topology, which represents the evolutionary
development through progressive lineage splitting. Phylogenetic analysis can be performed using various
methods, including distance-based, maximum parsimony, maximum likelihood, and Bayesian approaches,

each with specific strengths and applications for different analytical scenarios.

Data Sources and Sequence Retrieval

Genomic Databases and Access Tools The National Center for Biotechnology Information (NCBI) provides
comprehensive access to prokaryotic genomic data through its NCBI Datasets resource, which follows
FAIR (Findable, Accessible, Interoperable, Reusable) data management principles [3]. This resource offers
user-friendly web interfaces, command-line tools, and documented APIs for efficient retrieval of biological
sequences and metadata. For phylogenetic analysis of DHQase across prokaryotes, researchers can access
nearly two million eukaryotic and prokaryotic assembled genomes through genome data packages, which
include genomic, transcript, and protein sequences alongside annotation files in formats such as GFF3, GTF,
or GBFF [3]. The NCBI Datasets system provides a straightforward data delivery mechanism that combines
sequence and metadata stored across multiple NCBI databases (Assembly, Taxonomy, BioSample, Gene, and

BioProject) in response to a single query, significantly streamlining the data acquisition process.

Sequence Retrieval Strategies For comprehensive DHQase analysis, two primary approaches can be
employed. The targeted gene approach begins with known DHQase sequences (e.g., NP_599670 from
Corynebacterium glutamicum ATCC13032 for Type II DHQase or NP_416208 from Escherichia coli K-12
for Type I DHQase) as seeds for homology searches across prokaryotic genomes [1]. These searches can be
conducted using BLAST with a conservative E-value threshold (e.g., <10-10) to identify putative DHQase
sequences. The genome mining approach involves identifying prokaryotic genomes with complete
shikimate pathways and extracting DHQase sequences from these genomes to ensure functional relevance. A
recent study examining 3,180 prokaryotic genomes successfully identified 459 DHQase sequences using

such methods [1]. For uncultured prokaryotes, which represent the majority of microbial diversity,
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metagenome-assembled genomes (MAGs) and single-amplified genomes (SAGs) can serve as valuable

sources of DHQase sequences, though these require careful quality assessment [4].

Table 1: Bioinformatics Resources for DHQase Sequence Retrieval

Specific Application in DHQase
Resource Type Key Features .
Database/Tool Analysis
Genome NCBI Genome Comprehensive collection Retrieval of complete genome
Database of prokaryotic genomes sequences for DHQase
identification
Gene Database @ NCBI Gene Curated gene-specific Access to annotated DHQase
information gene records and sequences
Sequence SRA (Sequence Raw sequencing data from Identification of DHQase
Archive Read Archive) diverse prokaryotes sequences from uncultured
prokaryotes
Metagenomic MG-RAST, IMG/M Processed metagenomic Discovery of novel DHQase
Data datasets variants from environmental
samples
Profile HMM Pfam, TIGRFAM Curated protein family Hidden Markov Model-based
Database models identification of DHQase
domains

Sequence Analysis and Phylogenetic Reconstruction

Multiple Sequence Alignment and Quality Assessment Multiple sequence alignment (MSA) represents a
critical foundational step in phylogenetic analysis, as the accuracy of subsequent tree reconstruction depends
heavily on alignment quality. For DHQase sequences, alignment can be performed using tools such as
MUSCLE [1], Clustal Omega [5], or MAFFT, which balance computational efficiency with alignment
accuracy. For large datasets typical of prokaryotic genome analysis (e.g., hundreds of sequences), Clustal
Omega is generally preferred due to its scalability and reasonable speed [5]. Following initial alignment,

trimming is essential to remove poorly aligned regions and improve phylogenetic signal. The tool trimAl

© 2026 Smolecule. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10523443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4314829/
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-023-05527-2
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-023-05527-2
https://www.smolecule.com/products/s602222?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

implements several automated methods for alignment trimming: the gappyout method removes positions
with an excessive number of gaps, the strict method implements a more conservative approach combining
gappyout with similarity-based trimming, and strictplus represents an even more stringent refinement [5].
For DHQase analysis, the strict method is generally recommended as it effectively removes ambiguous

regions while retaining sufficient phylogenetic information.

Phylogenetic Tree Construction Methods For DHQase phylogenetic analysis, two primary approaches are
commonly employed: supermatrix (SM) and supertree (ST) methods. The supermatrix approach, also
known as concatenation, involves aligning individual sequences and combining them into a single large
alignment from which a phylogenetic tree is inferred. This method reduces stochastic errors by combining
weak phylogenetic signals across different genes and is particularly effective when analyzing closely related
taxa [5]. In contrast, the supertree approach derives an optimal tree by analyzing individual genes separately
and then combining the resulting trees, which prevents the combination of genes with incompatible
phylogenetic histories and can be easily parallelized [5]. For DHQase analysis, maximum likelihood
methods implemented in IQ-TREE or FastTree are widely used, with IQ-TREE preferred for its accuracy
when computational resources permit, and FastTree offering advantages for larger datasets due to its

computational efficiency [5].

Table 2: Comparison of Phylogenetic Reconstruction Methods for DHQase Analysis

Recommended Use

Method Algorithm Advantages Limitations
Cases
Maximum IQ-TREE, High statistical Computationally Reference-quality
Likelihood RAXML consistency, good intensive for large trees, publication
performance with datasets figures
complex models
Fast FastTree Computational Less accurate with Initial exploratory
Maximum efficiency, suitable for deep divergences analysis, large-scale
Likelihood large datasets phylogenomics
Bayesian MrBayes, Provides posterior Computationally Dating analysis,
Inference BEAST probabilities, intensive, complex hypothesis testing
incorporates complex setup with uncertainty

evolutionary models
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Recommended Use

Method Algorithm Advantages Limitations
Cases
Distance- Neighbor- Computational Sensitive to Quick visualization,
Based Joining efficiency, simple evolutionary rate preliminary analysis
implementation variation

The following workflow diagram illustrates the complete phylogenetic analysis process for DHQase:
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Workflow for phylogenetic analysis of DHQase across prokaryotic genomes

Advanced Phylogenomic Approaches and Applications
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Core Gene Sets for Robust Phylogenies With the transition to genome-based phylogenetic methods in
microbiological research, core gene sets have become established as standard markers for inferring robust
prokaryotic phylogenies. These sets comprise genes that are universally present in the taxonomic group of
interest and evolve at appropriate rates for resolving relationships at the desired taxonomic level. For broad
phylogenetic analysis of bacteria, several well-curated core gene sets are available: the bac120 set (120
ubiquitous bacterial genes), UBCG (92 up-to-date bacterial core genes), rpl/rp2 sets (ribosomal protein
genes), and essential set (107 essential single-copy bacterial genes) [5]. These gene sets are particularly
valuable for DHQase analysis as they provide an evolutionary framework against which DHQase evolution
can be compared, potentially revealing events such as horizontal gene transfer or gene duplication.
Specialized pipelines such as EasyCGTree facilitate phylogenomic analysis by integrating profile hidden
Markov models (HMMs) of these core gene sets for homolog identification, multiple sequence alignment,

and tree inference in an automated workflow [5].

Integration of Evolutionary and Kinetic Data Phylogenetic analysis of DHQase becomes particularly
powerful when evolutionary relationships are correlated with biochemical characteristics. A comprehensive
study of 38 DHQases from diverse prokaryotic sources revealed substantial kinetic diversity across
enzymes, with variations in substrate affinity (Km) and catalytic capacity (kcat) spanning orders of
magnitude [1]. This kinetic diversity reflects evolutionary adaptation to different metabolic contexts and
physiological requirements. By mapping kinetic parameters onto a DHQase phylogeny, researchers can
identify clades with distinctive catalytic properties and trace the evolutionary origins of these functional
specializations. For metabolic engineering applications, this integrated approach enables the informed
selection of DHQase variants with optimized kinetic properties for specific pathway designs. The
phylogenetic framework also guides the exploration of sequence-function relationships, identifying amino

acid substitutions associated with functional shifts that can be validated through experimental mutagenesis.

Table 3: Kinetic Parameters of Selected Prokaryotic DHQases

. DHQase Km kcat kcat/Km
Organism Source » - Reference
Type (HM) (s™) (M~*s™)
Escherichia coli K-12 Type | 20 180 9.0x10° [1]
Corynebacterium glutamicum Type |l 45 210 4.7x10° [1]
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DHQase

Km

kcat

kcat/Km

Organism Source Type (M) (s-) (M-15-1) Reference
Mycobacterium tuberculosis Type Il 28 95 3.4x10° [1]
Streptomyces coelicolor Type Il 62 310 5.0x109 [1]
Selected uncultured prokaryote Unknown 15-180* 50-400* 0.5-12x10°* [1] [4]

(MAG)

Note: *Range observed across multiple DHQases from uncultured prokaryotes [1] [4]

Technical Protocols and Implementation

Bioinformatic Protocol for DHQase Phylogenetics For researchers implementing DHQase phylogenetic

analysis, the following step-by-step protocol provides a reproducible methodology:

Step 1: Sequence Retrieval - Begin by identifying DHQase sequences using seed sequences from
well-characterized organisms (e.g., E. coli Type I DHQase NP_416208; C. glutamicum Type II
DHQase NP_599670) to perform BLASTP searches against the NCBI non-redundant protein database
with an E-value cutoff of 10-10. Extract sequences with complete catalytic domains and record source

organism information.

Step 2: Sequence Curation - Validate the functional prediction of retrieved sequences by ensuring the
presence of complete shikimate pathway genes in the source genomes when possible. Remove
redundant sequences from the same organism strain. For sequences from uncultured prokaryotes, apply

quality filters based on CheckM completeness (>70%) and contamination (<10%) estimates [4].

Step 3: Multiple Sequence Alignment - Perform alignment using Clustal Omega with default
parameters for protein sequences. For large datasets (>100 sequences), use the - -auto flag to allow
the software to select the appropriate strategy. Verify alignment quality by checking conservation of

known catalytic residues.

Step 4: Alignment Trimming - Process the alignment using trimAl with the -strict option to

remove ambiguously aligned regions. Confirm that trimming retains sufficient informative sites (>150
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amino acid positions) for robust phylogenetic inference.

e Step 5: Model Selection and Tree Building - Use ModelFinder implemented in IQ-TREE to select
the best-fit substitution model (-m MFP). Construct a maximum likelihood tree with 1000 ultrafast
bootstrap replicates to assess branch support (-bb 1000). Visualize the final tree using interactive

viewers such as iTOL or FigTree for annotation and presentation.

Implementation with Biopython and Phylogenetic Libraries The Biopython Phylo module provides a
powerful framework for phylogenetic analysis, supporting multiple file formats and offering various

visualization options. The following code examples illustrate basic operations for DHQase tree handling:

For more advanced tree manipulation and visualization:

Conclusion and Future Directions

Need Custom Synthesis?
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PDF]. Available at: [https://www.smolecule.com/products/b602222#phylogenetic-analysis-of-dhgase-

across-prokaryotic-genomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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